Boc-His(Trt)-Aib-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O5/c1-32(2,3)43-31(42)36-28(29(39)37-33(4,5)30(40)41)21-27-22-38(23-35-27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,22-23,28H,21H2,1-5H3,(H,36,42)(H,37,39)(H,40,41)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZCMPSLNOUKQN-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance in Bioorganic Chemistry and Chemical Biology
In the realms of bioorganic chemistry and chemical biology, the ability to construct synthetic peptides with predetermined structures and functions is paramount. Boc-His(Trt)-Aib-OH serves as a critical building block in this endeavor, primarily due to the unique characteristics of its constituent parts. jylpharm.com
The histidine residue is a frequent participant in biological processes, including enzymatic catalysis and metal ion coordination. chemblink.com However, its imidazole (B134444) side chain can introduce complications during peptide synthesis, such as racemization. peptide.com The trityl (Trt) protecting group on the imidazole side chain of histidine in this compound effectively minimizes these side reactions, ensuring the stereochemical integrity of the final peptide. This is vital for accurately studying structure-activity relationships.
Furthermore, the incorporation of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib), is a key feature. Aib is known for its capacity to induce and stabilize helical conformations in peptides. ontosight.aiwikipedia.org This is a consequence of the steric hindrance provided by its gem-dimethyl group. wikipedia.org The resulting helical structures can enhance a peptide's resistance to enzymatic degradation, a crucial factor for developing more stable and long-acting therapeutics. chempep.com
The use of the Boc (tert-butyloxycarbonyl) group for Nα-protection is a classic strategy in peptide synthesis. chemblink.com Its compatibility with the acid-labile Trt group streamlines the deprotection process, as both can often be removed simultaneously with reagents like trifluoroacetic acid (TFA). chempep.com This compatibility makes this compound a versatile tool for researchers. chempep.com
Rationale for Utilizing Boc His Trt Aib Oh in Complex Peptide Architectures
Boc-Protection Scheme for Histidine and Dipeptide Synthesis
The synthesis of this compound relies on a carefully orchestrated protection strategy to ensure the desired peptide bond formation and prevent unwanted side reactions. evitachem.com This involves the use of specific protecting groups for the α-amino group of histidine and its reactive imidazole side chain.
Role of the tert-Butoxycarbonyl (Boc) Group in α-Amino Protection
The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids in peptide synthesis. nih.govamericanpeptidesociety.org Its primary role is to prevent the amino group from participating in unwanted reactions during the coupling of amino acids. chempep.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org
A key advantage of the Boc group is its acid lability; it can be readily removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to expose the free amine for the next coupling step. americanpeptidesociety.orgchempep.com This selective removal is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS). chempep.com
Application of the Trityl (Trt) Group for Histidine Imidazole Side Chain Protection
The imidazole side chain of histidine is nucleophilic and can lead to undesirable side reactions and racemization during peptide synthesis. peptide.comrsc.org To circumvent these issues, a protecting group is employed. The trityl (Trt) group is a bulky and acid-labile protecting group commonly used for the imidazole side chain of histidine. peptide.comcymitquimica.com
The Trt group effectively shields the imidazole nitrogen, preventing it from reacting during coupling procedures. chempep.com Its acid sensitivity is compatible with the Boc protection strategy, as both the Boc and Trt groups are typically cleaved simultaneously with strong acid treatment, such as with TFA. chempep.compeptide.com This dual protection scheme ensures the stereochemical integrity of the histidine residue. chempep.com
Integration of α-Aminoisobutyric Acid (Aib) into Peptide Backbones
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. ontosight.ai This unique structure has profound implications for peptide conformation. The steric hindrance imposed by the gem-dimethyl groups restricts the torsional angles (phi and psi) of the peptide backbone, strongly promoting the formation of helical structures, such as α-helices and 3(10)-helices. ontosight.aioup.comacs.org
The incorporation of Aib into peptides can enhance their structural stability and resistance to enzymatic degradation. ontosight.ainih.gov This makes Aib-containing peptides valuable tools in the study of protein folding and in the design of novel therapeutic agents. chemblink.comontosight.ai The synthesis of this compound provides a ready-to-use building block for introducing this conformationally constrained residue into a peptide sequence. chempep.com
Solid-Phase Peptide Synthesis (SPPS) Protocols
The assembly of peptides incorporating this compound is often carried out using solid-phase peptide synthesis (SPPS). This technique, pioneered by R. Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support or resin. chemblink.com
Optimized Coupling Reagents and Conditions for this compound Incorporation
The formation of the amide bond between the carboxylic acid of an incoming amino acid and the free amine of the resin-bound peptide requires the use of a coupling reagent to activate the carboxyl group. The choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency and minimizing side reactions, particularly when dealing with sterically hindered residues like Aib.
Several activating agents are commonly employed in SPPS for the incorporation of protected amino acids like this compound.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. wikipedia.orgmychemblog.com It reacts with a carboxylic acid to form a highly reactive OAt-active ester, which then readily reacts with the amine to form the peptide bond. wikipedia.org HATU is often used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). youtube.com Its high coupling efficiency makes it particularly useful for difficult couplings, including those involving hindered amino acids. enamine.net
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (1-Hydroxybenzotriazole) is a classic and widely used coupling cocktail. wikipedia.orgbachem.com DIC is a carbodiimide (B86325) that activates the carboxylic acid to form a reactive O-acylisourea intermediate. wikipedia.org However, this intermediate can be prone to racemization. The addition of HOBt minimizes racemization by converting the O-acylisourea into a less reactive but more stable HOBt-ester, which then couples with the amine. wikipedia.orgpeptide.comrsc.org This combination is a cost-effective and reliable method for most standard couplings. google.com
Impact of Solvent Systems on Coupling Efficiency
The choice of solvent is a critical parameter in peptide synthesis, directly influencing the solubility of reagents, the swelling of solid supports in Solid-Phase Peptide Synthesis (SPPS), and the rate and completeness of the coupling reaction. For the synthesis involving this compound, which contains the sterically hindered α-aminoisobutyric acid (Aib) residue, the solvent system is particularly crucial. chempep.comjpt.com
Commonly used solvents in peptide synthesis include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.org this compound is soluble in polar aprotic solvents like DMF and NMP, which are effective at solvating the growing peptide chain and reagents, thereby facilitating the coupling reaction. chempep.comevitachem.com However, the solubility of this dipeptide derivative might be lower compared to other standard Boc-protected amino acids, which could complicate coupling reactions. chempep.com
The efficiency of coupling reagents can also be solvent-dependent. For instance, the combination of N,N'-diisopropylcarbodiimide (DIC) with OxymaPure has shown excellent coupling efficiency in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener solvent alternative. acs.org Dichloromethane (DCM) has been identified as a poor solvent choice when triethylamine (B128534) is used as the base, but it can be a superior solvent with other bases like N-methylmorpholine or N-methylpiperidine. cdnsciencepub.com In contrast, when DMF is the solvent, the choice of these amines has a marginal effect on the outcome. cdnsciencepub.com
The polarity of the solvent can also influence side reactions. More polar solvents may increase the risk of racemization. nih.gov Therefore, a balance must be struck between ensuring sufficient solubility and minimizing undesirable side reactions. The following table summarizes the impact of different solvents on key aspects of peptide synthesis involving hindered residues.
| Solvent System | Coupling Efficiency | Solubility of this compound | Racemization Risk | Notes |
| DMF | Generally Good | Soluble chempep.comevitachem.com | Moderate nih.gov | A common and effective solvent, though its use is becoming restricted due to safety concerns. gyrosproteintechnologies.com |
| NMP | Good | Soluble chempep.com | Similar to DMF | Often used as a substitute for DMF. |
| DCM | Variable | Less Soluble | Lower than DMF cdnsciencepub.com | Performance is highly dependent on the base used. cdnsciencepub.com |
| 2-MeTHF | Good with specific reagents | Acceptable | Lower potential biotage.com | A greener alternative to DMF and DCM. acs.org |
| THF | Moderate | Soluble rsc.org | Lower than DMF nih.gov | Can be a good choice for minimizing racemization. cdnsciencepub.com |
| DMSO/EtOAc | Promising | Adjustable polarity | Under investigation | A binary mixture of less hazardous solvents being explored as a green alternative. gyrosproteintechnologies.comeuroapi.com |
Deprotection Strategies and Side Reaction Mitigation
The final step in Boc-based solid-phase peptide synthesis is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com For this compound, both the N-terminal Boc group and the trityl (Trt) group protecting the histidine imidazole side chain are labile to TFA. chempep.comchemicalbook.com
During TFA treatment, highly reactive carbocations are generated from the cleavage of protecting groups like Boc and Trt. sigmaaldrich.comwpmucdn.com These electrophilic species can re-attach to nucleophilic residues in the peptide chain, such as tryptophan, tyrosine, and methionine, leading to unwanted byproducts. sigmaaldrich.comresearchgate.net To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. sigmaaldrich.com
Common scavengers include:
Triisopropylsilane (B1312306) (TIS): A reducing agent that effectively scavenges trityl cations and other electrophiles. wpmucdn.comresearchgate.net It is particularly useful in preventing the reattachment of the trityl group. researchgate.net
Water: Often added to quench tert-butyl cations generated from the cleavage of Boc groups and tert-butyl-based side-chain protecting groups. wpmucdn.com
Thioanisole: Can accelerate the deprotection of certain protecting groups and acts as a scavenger. thermofisher.com
Ethanedithiol (EDT): A thiol-based scavenger particularly effective for protecting cysteine-containing peptides. sigmaaldrich.com
A widely used cleavage cocktail for most sequences is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). rsc.orgsigmaaldrich.com The precise composition of the cleavage cocktail must be optimized based on the specific amino acids present in the peptide sequence. sigmaaldrich.com For peptides containing sensitive residues, more complex and potent scavenger mixtures might be necessary. sigmaaldrich.com Careful optimization of the cleavage time is also important to ensure complete deprotection while minimizing acid-catalyzed degradation of the peptide. chempep.com
| Scavenger | Target Cation | Peptide Residues Benefiting | Notes |
| Triisopropylsilane (TIS) | Trityl, tert-butyl cations wpmucdn.comresearchgate.net | Trp, Cys, Met, His wpmucdn.comresearchgate.net | A volatile and effective scavenger. researchgate.net |
| Water | tert-butyl cations wpmucdn.com | Asp, Glu, Ser, Thr, Tyr wpmucdn.com | Helps to hydrolyze the reactive cations. |
| Thioanisole | General electrophiles | Trp, Tyr | Can accelerate Arg(Pmc) deprotection. thermofisher.com |
| Ethanedithiol (EDT) | General electrophiles | Cys | Has a strong, unpleasant odor. sigmaaldrich.com |
Histidine is one of the amino acids most prone to racemization during peptide synthesis. peptide.compeptide.com This occurs because the free N-pi of the imidazole side chain can act as a base, abstracting the alpha-proton of the activated amino acid and leading to epimerization. peptide.com The use of a protecting group on the imidazole nitrogen is crucial to suppress this side reaction. peptide.comacs.org
In this compound, the trityl (Trt) group on the τ-nitrogen of the imidazole ring serves this purpose. chempep.com The bulky Trt group sterically hinders the imidazole nitrogen and reduces its basicity, thereby minimizing the risk of racemization during the coupling step. chempep.compeptide.com While the Trt group is effective in Boc chemistry, racemization of histidine can still be a concern, especially under harsh coupling conditions or with certain activation methods. chempep.com
Several strategies can be employed to further minimize histidine racemization:
Choice of Coupling Reagents: Using coupling reagents known for low racemization potential, such as those based on HOBt or HOAt, is beneficial. peptide.com The use of HATU/DIEA has been shown to be an effective coupling system for Boc-His(Trt)-OH. google.com
Temperature Control: Performing coupling reactions at lower temperatures can significantly reduce the rate of racemization. researchgate.net For instance, in microwave-assisted synthesis, lowering the coupling temperature for histidine has been shown to limit racemization. researchgate.net
Solvent Choice: Less polar solvents like THF or DCM may be preferred over highly polar solvents like DMF to reduce racemization, although this must be balanced with solubility requirements. cdnsciencepub.comnih.gov
Alternative Protecting Groups: For particularly challenging syntheses where racemization is a significant issue, other histidine side-chain protecting groups like benzyloxymethyl (Bom) or p-methoxybenzyloxymethyl (PMBOM) can be considered, as they are very effective at suppressing racemization. peptide.comacs.org However, these may be more expensive or difficult to prepare. peptide.com
| Strategy | Mechanism | Effectiveness |
| Trityl (Trt) Protection | Steric hindrance and reduced basicity of the imidazole nitrogen. chempep.compeptide.com | High in Boc chemistry. chempep.com |
| Optimized Coupling Reagents (e.g., HATU/DIEA) | Rapid and efficient amide bond formation, minimizing the lifetime of the activated species. google.com | High. google.com |
| Low-Temperature Coupling | Reduces the rate of the epimerization reaction. researchgate.net | Effective, especially in microwave-assisted synthesis. researchgate.net |
| Less Polar Solvents (e.g., THF, DCM) | The polarity of the solvent can influence the rate of racemization. cdnsciencepub.comnih.gov | Moderate, must be balanced with solubility. |
| Alternative Protecting Groups (e.g., Bom, PMBOM) | Electron-withdrawing effects that further reduce imidazole basicity. peptide.comacs.org | Very high, but may increase cost. peptide.com |
Trifluoroacetic Acid (TFA) Cleavage and Scavenger Optimization
Advanced Synthetic Approaches and Process Optimization
Beyond the fundamental parameters of solvent choice and protecting group strategy, advancements in synthetic methodologies are continuously sought to improve the efficiency, scalability, and sustainability of peptide production.
Convergent Peptide Production Techniques
The dipeptide this compound is a well-suited building block for convergent synthesis strategies. It can be prepared and purified as a distinct fragment and then coupled to other peptide fragments or to a resin-bound peptide chain. This approach can be particularly useful for incorporating the challenging His-Aib motif into a larger peptide sequence. Fragment condensation, however, presents its own challenges, including the risk of racemization at the C-terminal residue of the activating fragment and potentially slow coupling reactions between large, sterically hindered fragments. Careful selection of coupling reagents and reaction conditions is paramount to the success of a convergent synthesis.
Sustainable Methodologies in Peptide Synthesis
The pharmaceutical industry is increasingly focused on developing "green" and sustainable manufacturing processes. oxfordglobal.com Traditional peptide synthesis, particularly SPPS, is known for generating large volumes of hazardous waste, primarily from solvents used for washing, deprotection, and coupling steps. advancedchemtech.comrsc.org Research into sustainable peptide synthesis aims to address these environmental concerns. oxfordglobal.comambiopharm.com
Key areas of focus for greening the synthesis of peptides like those containing this compound include:
Green Solvents: Replacing hazardous solvents like DMF and DCM with more environmentally benign alternatives is a major goal. gyrosproteintechnologies.combiotage.com Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) are being investigated. acs.orgbiotage.compeptide.com Binary mixtures of greener solvents, such as DMSO/ethyl acetate (B1210297), are also being explored to fine-tune solvent properties while maintaining a favorable environmental profile. gyrosproteintechnologies.comeuroapi.com
Flow Chemistry: Continuous flow synthesis offers a promising alternative to traditional batch processing. oxfordglobal.comacs.org Flow reactors can provide better control over reaction parameters, leading to higher yields and purity, while minimizing solvent and reagent consumption. oxfordglobal.com
Atom Economy: Developing synthetic routes that are more "atom-economical"—meaning a higher proportion of the atoms from the starting materials end up in the final product—is a core principle of green chemistry. ambiopharm.com This involves minimizing the use of protecting groups and auxiliary reagents or developing recyclable versions.
These advanced and sustainable approaches are crucial for the future of peptide manufacturing, enabling the production of complex molecules like those derived from this compound in a more efficient, cost-effective, and environmentally responsible manner. rsc.org
Conformational Analysis and Structural Determinants of Aib Containing Peptides
Induction of Helical Conformations by α-Aminoisobutyric Acid (Aib)
Stereo-Electronic Effects of Aib on Peptide Secondary Structure Formation
The introduction of α-aminoisobutyric acid (Aib) into a peptide sequence dramatically restricts the available backbone conformations. nih.gov The presence of two methyl groups on the α-carbon of Aib creates significant steric hindrance, which compels the residue to adopt conformations largely within the right- or left-handed 3₁₀/α-helical regions of the Ramachandran plot. nih.gov This steric constraint predisposes peptides containing Aib to form helical structures. nih.govbiorxiv.org
The favored dihedral angles for Aib residues are approximately φ ≈ ±60° ± 20° and ψ ≈ ±30° ± 20°. nih.gov These values are characteristic of helical structures, specifically the 3₁₀-helix and the α-helix. uzh.ch The achiral nature of Aib allows it to favor both right-handed and left-handed helical conformations. ias.ac.in However, in sequences that also contain chiral amino acids, the chirality of the neighboring residues typically dictates the handedness of the helix. ias.ac.in The incorporation of Aib is a known strategy to increase the helicity and stability of peptides. biorxiv.orgchempep.com This is because Aib's structure promotes the formation of local helical structures, which can be crucial for biological activity. biorxiv.org
Experimental Characterization of 3₁₀-Helical Motifs
The strong tendency of Aib-rich peptides to form stable helical structures is well-documented. nih.gov Peptides containing Aib predominantly adopt 3₁₀-helical or α-helical structures. ias.ac.in The 3₁₀-helix is a common motif, characterized by i+3 → i hydrogen bonds, meaning a hydrogen bond forms between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'. csic.es
Experimental studies on various Aib-containing peptides have confirmed the prevalence of these helical conformations. For example, NMR analysis of the short peptide Z-(Aib)₅-L-Leu-(Aib)₂-OMe demonstrated a well-defined 3₁₀-helix, even in a helix-disrupting solvent like dimethylsulfoxide (DMSO). nih.gov Similarly, a study of hexapeptides containing both L-leucine and D-leucine along with Aib revealed the formation of 3₁₀-helical structures in solution. nih.gov The presence of such helices can be identified through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by observing specific nuclear Overhauser effect (NOE) connectivities, such as between αH(i) and HN(i+2) or αH(i) and HN(i+3). nih.gov
Influence of Protecting Groups on Conformational Stability and Peptide Folding
In the compound Boc-His(Trt)-Aib-OH, the N-terminus of the histidine residue is protected by a tert-butoxycarbonyl (Boc) group, and the imidazole (B134444) side chain is protected by a trityl (Trt) group. chempep.com These bulky protecting groups play a crucial role in the synthesis process by preventing unwanted side reactions. researchgate.net However, they can also influence the conformational preferences of the peptide.
Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation
X-ray Crystallography for Backbone and Side Chain Conformations
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules, including peptides. nih.gov It provides detailed information on bond lengths, bond angles, and the torsion angles (φ and ψ) that define the peptide backbone conformation. uzh.ch
Numerous crystal structures of Aib-containing peptides have been determined, revealing a prevalence of β-turns, 3₁₀-helices, and α-helices. nih.gov For instance, the crystal structures of Boc-Leu₄-Aib-Leu₄-OBzl and Boc-(Leu₄-Aib)₂-OBzl show that their backbones fold into a right-handed α-helix. nih.gov In another example, X-ray analysis of hexapeptides containing L-Leu, D-Leu, and Aib confirmed the presence of right-handed 3₁₀-helices in the crystalline state. nih.gov These crystallographic studies provide definitive evidence for the helix-inducing properties of Aib and offer a static picture of the preferred conformation in the solid state. nih.gov
| Peptide | Crystal System | Space Group | Key Conformational Feature |
| Boc-Leu₄-Aib-Leu₄-OBzl | Monoclinic | P2(1) | Right-handed α-helix nih.gov |
| Boc-(Leu₄-Aib)₂-OBzl | Monoclinic | P2(1) | Right-handed α-helix nih.gov |
| Boc-L-Leu-(Aib)₄-L-Leu-OMe | - | - | Right-handed 3₁₀-helix nih.gov |
| Boc-D-Leu-(Aib)₄-L-Leu-OMe | - | - | Right-handed 3₁₀-helix nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for studying the conformation of peptides in solution. nih.gov Unlike X-ray crystallography, which provides a solid-state structure, NMR can reveal the dynamic and solution-state conformations of a peptide. nih.gov
For Aib-containing peptides, NMR studies are crucial for confirming the presence of helical structures in solution. nih.gov Techniques such as 2D NMR, including NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY, can identify short distances between protons, which are indicative of specific secondary structures. nih.govuwlax.edu For example, the presence of αH(i) to HN(i+3) NOEs is a hallmark of a 3₁₀-helix, while αH(i) to HN(i+4) NOEs are characteristic of an α-helix. nih.gov
In a study of Aib-rich peptides, the presence of αH(i)-HN(i+2) and αH(i)-HN(i+3) connectivities, coupled with the absence of αH(i)-HN(i+4) connectivities, confirmed a 3₁₀-helical fold. nih.gov Furthermore, NMR can be used to study the stability of these helices under different conditions, such as in various solvents or at different temperatures. nih.govnih.gov For instance, the peptide Z-(Aib)₅-L-Leu-(Aib)₂-OMe was shown by NMR to maintain its 3₁₀-helical structure in DMSO, a solvent known to disrupt helices. nih.gov
| NMR Technique | Information Gained | Relevance to this compound |
| ¹H NMR | Provides information on chemical shifts of protons, which can be indicative of local electronic environment and conformation. uwlax.edu | Chemical shifts of amide protons can indicate their involvement in hydrogen bonding, a key feature of helical structures. uwlax.edu |
| NOESY/ROESY | Detects through-space interactions between protons that are close in proximity (typically < 5 Å). nih.govuwlax.edu | Can identify characteristic short-range contacts that define 3₁₀-helices (e.g., dαN(i, i+3)) or α-helices (e.g., dαN(i, i+4)). nih.gov |
| Temperature Coefficient Studies | Measures the change in amide proton chemical shifts with temperature. | Small temperature coefficients suggest that the amide proton is involved in a stable intramolecular hydrogen bond, as found in helices. uwlax.edu |
Applications in Bioactive Peptide and Protein Science
Peptide Drug Discovery and Development
The compound is a critical reagent in the pharmaceutical industry for the development of peptide-based therapeutics. evitachem.com Its structure is intentionally designed to overcome common challenges in peptide drug design, such as conformational instability and rapid degradation.
Boc-His(Trt)-Aib-OH is instrumental in the creation of peptides for targeted therapies against various diseases, including cancer and metabolic disorders. chempep.comchemblink.com The inclusion of the α-aminoisobutyric acid (Aib) component is a key feature. chempep.com Aib, a non-proteinogenic amino acid, contains two methyl groups on its α-carbon, which provides steric hindrance that encourages the formation of stable helical structures in the peptide backbone. chempep.com This induced structural stability enhances the peptide's resistance to enzymatic degradation in biological systems, which is a critical factor in designing long-acting therapeutics with an extended half-life. chempep.comjylpharm.com By improving stability and bioavailability, peptides synthesized with this building block can be more effective as drugs. chemblink.com
The compound plays a well-documented role as a key intermediate and starting material in the synthesis of analogues of Glucagon-Like Peptide-1 (GLP-1), most notably semaglutide (B3030467). chempep.comechemi.comunibestpharm.comfarmasino.net Semaglutide is a long-acting GLP-1 receptor agonist used in the management of type 2 diabetes. omizzur.com The synthesis of such complex peptide analogues often involves a combination of solid-phase and solution-phase chemistry. googleapis.com
This compound serves as a dipeptide building block, sometimes referred to as the "N-2 fragment intermediate," for constructing the final peptide sequence. chempep.comfarmasino.netomizzur.com The use of this specific dipeptide is advantageous because the Aib residue is sterically hindered, making it difficult to couple as a single amino acid. googleapis.com Incorporating it as a pre-formed dipeptide streamlines the synthesis process. googleapis.comgoogle.com While other protected forms like Fmoc-His-Aib-OH are also used in semaglutide synthesis, this compound offers a viable alternative, particularly for syntheses employing Boc-based strategies. chempep.com
| Role in GLP-1 Agonist Synthesis | Description |
| Compound | This compound |
| Function | Starting material / Intermediate |
| Target API | Semaglutide |
| Target Receptor | GLP-1 |
This table outlines the specific role of this compound as a key intermediate in the synthesis of the GLP-1 receptor agonist, semaglutide, as identified in sources echemi.comunibestpharm.comfarmasino.net.
Peptides incorporating the His-Aib motif derived from this compound are explored for their potential to influence hormone regulation. chempep.com Derivatives are investigated for their activity as hormone mimetics. evitachem.com The unique conformational properties imparted by Aib can influence how a peptide interacts with specific biological targets, such as receptors involved in hormonal pathways. jylpharm.com By manipulating the structure, researchers can study these interactions to gain a deeper understanding of physiological mechanisms and design peptides that can regulate specific biological responses. jylpharm.com
Role in Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist Analogues (e.g., Semaglutide Intermediates)
Protein Engineering and Functional Modulation
Beyond peptide synthesis, this compound is a valuable tool in protein engineering, where the goal is to create proteins with novel or enhanced properties.
The incorporation of this compound into protein structures is a strategy for creating more robust and stable biologics. chempep.com The Aib residue's ability to restrict the conformational freedom of the polypeptide backbone can significantly increase a protein's thermostability. nih.gov This enhanced stability is a result of a reduced backbone entropy of unfolding. nih.gov This principle is applied to engineer proteins that can withstand harsher conditions or have a longer functional lifespan. Furthermore, the defined structural constraints imposed by Aib are useful in designing enzyme mimics, where a specific and stable three-dimensional structure is crucial for catalytic activity. chempep.com
The core of the compound's utility in protein engineering lies in its Aib component, which is an unnatural amino acid. chempep.comchemblink.com The introduction of Aib into a peptide or protein chain is a rational design strategy to enhance functionality. jylpharm.comnih.gov Its α,α-disubstituted structure forces the polypeptide backbone into specific helical conformations, a property not readily achieved with natural amino acids. chempep.com This structural constraint not only improves stability against proteolysis but also ensures the stereochemical integrity of the final product, which is vital for studying structure-activity relationships. chempep.com The use of building blocks containing unnatural amino acids like Aib broadens the scope of peptide and protein design, enabling the creation of biomolecules with novel functions for therapeutic and research purposes. chempep.com
Creation of Stabilized Biologics and Enzyme Mimics
Development of Peptidomimetics and Foldamers
Peptidomimetics are compounds designed to imitate the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. Foldamers are oligomers that adopt specific, stable secondary structures. The incorporation of this compound is particularly valuable in the creation of these advanced molecules due to the conformational constraints imposed by the Aib residue. chempep.comgentolexgroup.com
The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery. This compound is instrumental in this process, primarily due to the inclusion of Aib. Aib, an achiral amino acid with two methyl groups on its alpha-carbon, sterically restricts the available conformational space of the peptide backbone. chempep.com This constraint preferentially induces the formation of stable helical structures, such as 3₁₀-helices and α-helices, even in short peptide sequences. chempep.comgentolexgroup.com The ability to enforce a specific secondary structure is critical for designing peptides that can effectively interact with biological targets.
Furthermore, the protecting groups on the histidine residue are crucial for maintaining stereochemical purity during synthesis. The trityl (Trt) group on the imidazole (B134444) side chain of histidine effectively minimizes the risk of racemization during the coupling steps of peptide synthesis. chempep.com The tert-butoxycarbonyl (Boc) group protects the N-terminus, ensuring controlled, stepwise elongation of the peptide chain. chempep.com This combination of conformational control and stereochemical integrity makes this compound a powerful reagent for building peptides with precisely defined architectures. chempep.com
| Component | Chemical Group | Function in Peptide Synthesis |
| Boc | tert-butoxycarbonyl | Protects the N-terminal α-amino group, preventing unwanted reactions and enabling stepwise synthesis. It is removed with mild acid. chempep.com |
| His(Trt) | Histidine (Trityl-protected) | The trityl group shields the imidazole side chain, minimizing racemization and side reactions during coupling. chempep.com |
| Aib | α-Aminoisobutyric Acid | A non-proteinogenic amino acid that introduces steric hindrance, promoting the formation of stable helical secondary structures. chempep.comgentolexgroup.com |
| OH | Carboxylic Acid | The reactive site for coupling with the N-terminus of the next amino acid in the sequence. |
This table summarizes the primary roles of the constituent parts of this compound in the context of designing conformationally constrained peptides.
Protein-protein interactions (PPIs) are fundamental to most biological processes and are often mediated by well-defined structural motifs, such as the α-helix. The disruption of disease-relevant PPIs is a major goal in drug development. However, the large and complex surfaces involved make them challenging targets for traditional small molecules.
Peptidomimetics constructed with building blocks like this compound offer a promising solution. By promoting a stable helical conformation, peptides incorporating this dipeptide can effectively mimic the α-helical domains that are crucial for many PPIs. gentolexgroup.compitt.edu For instance, the interaction between the tumor suppressor protein p53 and its negative regulator hDM2 is a classic example of an α-helix-mediated PPI that is a target for cancer therapy. pitt.edu Synthetically stabilized peptides can act as competitive inhibitors, binding to one of the protein partners and preventing the disease-related interaction. pitt.edu The histidine residue itself can serve as a key interaction site, while the Aib-induced helical structure provides the necessary scaffold to correctly orient the interacting side chains. gentolexgroup.com
| PPI Target Class | Mediating Motif | Role of Aib-Containing Peptidomimetic |
| p53/MDM2 | α-Helix | Mimic the p53 transactivation domain helix to inhibit the interaction and restore p53 activity. pitt.edu |
| Bcl-2 family/BH3 domains | α-Helix | Mimic the BH3 domain helix to disrupt anti-apoptotic protein function and promote apoptosis. |
| HIV gp41 | Coiled-coil (helical) | Inhibit the formation of the six-helix bundle required for viral fusion with host cells. |
This table provides examples of protein-protein interactions mediated by helical domains that represent potential targets for peptidomimetics developed using conformationally constraining building blocks like this compound.
Rational Design of Conformationally Constrained Peptide Analogues
DNA-Encoded Chemical Libraries (DECLs) in Drug Discovery
DNA-Encoded Chemical Libraries (DECLs) represent a powerful technology for identifying novel drug leads. This method involves synthesizing vast libraries of compounds where each unique chemical structure is physically linked to a unique DNA sequence that serves as an identifiable barcode. The entire library is then screened against a protein target, and the DNA tags of the binding molecules are identified through sequencing.
The chemical building blocks used in DECLs must be compatible with aqueous reaction conditions and standard amide coupling protocols. This compound fits these criteria, making it a suitable reagent for incorporation into DECLs. chempep.com Its use allows for the generation of peptide-based libraries with built-in conformational constraints, enabling the exploration of a more structured chemical space. chempep.com This can lead to the discovery of high-affinity binders that might be missed in libraries composed solely of flexible, linear peptides.
Bioconjugation Strategies for Peptide Functionalization
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. Peptides are often conjugated to other entities—such as lipids, polymers (e.g., PEG), or fluorescent dyes—to improve their therapeutic profiles or to enable their use as diagnostic tools.
This compound is a useful intermediate in these strategies. evitachem.com Once the dipeptide is incorporated into a larger peptide sequence and the protecting groups are removed, the now-free imidazole side chain of histidine can serve as a handle for specific conjugation reactions. Furthermore, the entire peptide, synthesized using building blocks like this compound, can be functionalized. For example, peptide lipidation—the attachment of fatty acids—is a common strategy to increase a peptide's plasma half-life and membrane association. nih.gov Protected amino acid derivatives are essential for the stepwise synthesis of the peptide portion before its conjugation to the lipid moiety. nih.gov
Challenges and Solutions in Research and Manufacturing of Boc His Trt Aib Oh Derivatives
Overcoming Steric Hindrance and Aggregation Issues in Coupling Reactions
A primary difficulty in synthesizing peptides containing Boc-His(Trt)-Aib-OH lies in the coupling reactions. The process is hampered by two main phenomena: steric hindrance and peptide aggregation.
Steric Hindrance: The Aib residue is a sterically-hindered, non-coded α-amino acid. kvinzo.com Its structure presents significant challenges for peptide bond formation. kvinzo.comglobalresearchonline.net The bulky nature of Aib makes it a poorly reactive amino acid, particularly when it acts as the nucleophile in a coupling reaction. kvinzo.comrsc.org Similarly, the large trityl (Trt) group protecting the histidine side chain contributes to steric bulk, which can impede the reaction. biotage.com This combined steric hindrance can lead to slow or incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences. gyrosproteintechnologies.com
To address these challenges, several strategies have been developed. "Double coupling," where the coupling step is performed twice, is a common technique to ensure the complete incorporation of a hindered amino acid like Aib. kvinzo.combiotage.com The use of highly efficient and potent coupling reagents is also critical. Reagents like HATU, HCTU, COMU, and PyBOP have shown good results in couplings involving sterically hindered amino acids. creative-peptides.combachem.com In some cases, amino acid fluorides are particularly effective for coupling α,α-disubstituted amino acids like Aib. bachem.com Additionally, increasing the concentration of the amino acid and coupling reagent can enhance the probability of successful molecular interactions. biotage.com
Aggregation: During solid-phase peptide synthesis (SPPS), growing peptide chains can self-associate through hydrogen bonding, leading to aggregation. peptide.comrsc.orgchemrxiv.org This phenomenon is sequence-dependent and can significantly reduce reaction rates and yields by making reactive sites inaccessible. peptide.comresearchgate.net Hydrophobic sequences are particularly prone to aggregation. peptide.com The aggregation can cause incomplete deprotection and coupling steps, severely impacting the purity and yield of the final product. gyrosproteintechnologies.compeptide.com
Several methods can disrupt the hydrogen bonding that causes aggregation. peptide.com Switching to more effective solvents like N-methylpyrrole (NMP) or adding chaotropic agents such as dimethylsulfoxide (DMSO) can be beneficial. peptide.com Other physical methods include sonicating the reaction mixture or performing the coupling at a higher temperature. peptide.com From a chemical standpoint, using resins with a lower loading capacity can increase the distance between peptide chains, thereby reducing the likelihood of β-sheet formation and aggregation. rsc.org Another effective strategy is the incorporation of "structure-breaking" elements, such as pseudoprolines, which disrupt the hydrogen bonding patterns of the peptide backbone. peptide.com
| Challenge | Solution | Description | Relevant Compounds/Reagents |
| Steric Hindrance | Double Coupling | Repeating the coupling step to drive the reaction to completion. kvinzo.combiotage.com | Aib, Proline kvinzo.combiotage.com |
| High-Potency Coupling Reagents | Using advanced reagents designed to overcome steric barriers. creative-peptides.combachem.com | HATU, HCTU, COMU, PyBOP creative-peptides.combachem.com | |
| Increased Reagent Concentration | Raising the molarity of amino acids and coupling agents to improve reaction kinetics. biotage.com | Amino Acids, Coupling Reagents | |
| Aggregation | Solvent Exchange | Using solvents that disrupt hydrogen bonds between peptide chains. peptide.com | N-methylpyrrole (NMP), Dimethylsulfoxide (DMSO) peptide.com |
| Chaotropic Salts | Adding salts that interfere with non-covalent interactions. peptide.com | CuLi, NaClO4, KSCN peptide.com | |
| Low-Loading Resin | Reducing the density of peptide chains on the solid support to prevent interaction. rsc.org | N/A | |
| Backbone Protection/Pseudoprolines | Incorporating moieties that break secondary structure formation. peptide.com | Hmb, Dmb, Pseudoprolines peptide.com |
Purity Attainment and Isomer Separation in Complex Peptide Synthesis
Achieving high purity is a paramount challenge in the synthesis of complex peptides. The crude product often contains a mixture of the desired peptide along with impurities like deletion sequences, truncated peptides, and incompletely deprotected molecules. bzchemicals.com Furthermore, the synthesis process can lead to the formation of stereoisomers (diastereomers and enantiomers), which often have different biological activities and must be separated. researchgate.netdntb.gov.ua
High-performance liquid chromatography (HPLC) is the predominant and most versatile method for both the analysis and purification of peptides. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is ubiquitously used in the pharmaceutical industry for this purpose. bzchemicals.compharmtech.com
Analytical RP-HPLC is used for quality control, allowing for the characterization and release of raw materials, intermediates, and the final active pharmaceutical ingredient (API). pharmtech.com It provides a detailed profile of the crude peptide mixture, enabling the identification and quantification of impurities.
Preparative RP-HPLC (Prep-RP-HPLC) is the standard for the commercial production and purification of complex peptide APIs that are not easily crystallized. pharmtech.comresearchgate.net This technique allows for the isolation of the target peptide from closely related impurities on a large scale. waters.com The process involves loading the crude peptide mixture onto a column packed with a stationary phase (commonly C8 or C18-modified silica) and eluting it with a gradient of an organic solvent like acetonitrile (B52724) in water, often containing an acid modifier like trifluoroacetic acid (TFA). pharmtech.comresearchgate.net
Systematic method development, including the careful selection of the column, mobile phase, temperature, and gradient, can significantly improve the purity and yield of the isolated peptide. waters.com Modern preparative systems can feature integrated heating to enhance performance and UV-directed fraction collection for precise isolation of the target compound. youtube.com
The synthesis of peptides, especially those containing unusual amino acids or subjected to harsh reaction conditions, can lead to racemization, creating diastereomers. nih.gov Since diastereomers have different physicochemical properties, they can often be separated using standard chromatographic techniques without chiral additives. researchgate.netdntb.gov.ua
RP-HPLC is a powerful tool for resolving peptide diastereomers. nih.gov Even subtle stereoisomeric differences, such as the substitution of a single amino acid with its epimer, can lead to different retention times on an RP-HPLC column, allowing for their separation. nih.gov The helix-inducing characteristics of the solvents used in RP-HPLC can play a significant role in enhancing the separation of diastereomeric helical peptides. nih.gov
For separating enantiomers (mirror-image isomers), chiral chromatography is required. This can be achieved in two main ways:
Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that interacts differently with each enantiomer, leading to their separation. Protein-based and macrocyclic antibiotic-based chiral columns have proven versatile for the direct separation of protected amino acids. tandfonline.com
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. nih.gov
Gas chromatography (GC) can also be used, particularly for analyzing racemization, by separating diastereomers of derivatized tetrapeptides on a packed column. oup.comtandfonline.com A patent application specifically notes that for this compound, isomer separation under standard normal-phase chromatography is difficult due to configuration instability and poor peak shape, highlighting the need for specialized methods for this particular compound. google.com
| Isomer Type | Separation Method | Principle | Key Features |
| Diastereomers | Reversed-Phase HPLC (RP-HPLC) | Differences in physicochemical properties (e.g., hydrophobicity) lead to different retention times on an achiral column. researchgate.netnih.gov | Widely used; effective for peptides with one or more inverted chiral centers. dntb.gov.ua |
| Gas Chromatography (GC) | Separation of volatile, derivatized diastereomeric peptides. oup.comtandfonline.com | Useful for assessing racemization during synthesis. oup.com | |
| Enantiomers | Chiral Stationary Phase (CSP) HPLC | Differential interaction of enantiomers with a chiral column material. tandfonline.com | Direct separation without derivatization. tandfonline.com |
| Chiral Mobile Phase Additive HPLC | Formation of transient diastereomeric complexes that can be separated on an achiral column. nih.gov | Requires a suitable chiral selector in the mobile phase. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification
Managing Side Reactions and Protecting Group Compatibility
The chemical synthesis of peptides is a multi-step process where reactive functional groups on the amino acid side chains must be temporarily blocked by protecting groups to prevent unwanted side reactions. nih.govspringernature.com The choice of protecting groups and the reaction conditions are crucial for minimizing the formation of by-products. thermofisher.com
The this compound building block involves two key protecting groups: the tert-butoxycarbonyl (Boc) group on the N-terminus and the trityl (Trt) group on the histidine side-chain. chempep.com Both are acid-labile, meaning they are removed under acidic conditions, typically with trifluoroacetic acid (TFA). thermofisher.comchempep.com This quasi-orthogonality requires careful management to ensure selective deprotection and avoid side reactions. biosynth.com
Common side reactions include:
Aspartimide Formation: A frequent side reaction involving aspartic acid residues, catalyzed by both acids and bases, which can lead to epimerization and the formation of iso-aspartate by-products. biotage.comiris-biotech.de
Pyroglutamate Formation: The N-terminal glutamine can cyclize under basic conditions to form pyroglutamate, which terminates the peptide chain. peptide.com
Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminus of the peptide, forming an irreversible guanidine (B92328) moiety. peptide.com
Reactions with Scavengers: During the final cleavage step, highly reactive carbocations are formed from the protecting groups (like Trt and tBu). These can react with sensitive amino acids such as tryptophan, cysteine, and tyrosine, leading to impurities if not properly "scavenged" by additives like triisopropylsilane (B1312306) (TIS). peptide.comrsc.orguci.edu
Nitrile Formation from Asn/Gln: The side-chain amides of asparagine and glutamine can react with coupling reagents to form nitriles, a risk that increases with peptide length. Using a side-chain protecting group like Trt can minimize this. peptide.com
The Trt group on histidine is effective at preventing side reactions at the imidazole (B134444) ring but is bulky and acid-sensitive. peptide.compeptide.com Its removal with TFA must be carefully optimized to prevent premature deprotection of other groups or side reactions with cleavage by-products. chempep.comuci.edu
Orthogonality is a key concept in protecting group strategy, where different classes of protecting groups can be removed under specific conditions without affecting others. biosynth.com For example, the Fmoc/tBu strategy is fully orthogonal because Fmoc is base-labile while tBu groups are acid-labile. biosynth.com The Boc/Bzl strategy relies on differential acid lability. biosynth.com Ensuring compatibility between the N-terminal protecting group (Boc), side-chain protecting groups (Trt), and the resin linker is essential for a successful synthesis. nih.gov
| Side Reaction | Affected Residue(s) | Conditions | Mitigation Strategy |
| Aspartimide Formation | Aspartic Acid (Asp) | Acid or base catalysis iris-biotech.de | Use of backbone-protecting groups (Hmb, Dmb) or bulky esters on the Asp side chain. peptide.comiris-biotech.de |
| Pyroglutamate Formation | N-terminal Glutamine (Gln) | Base-catalyzed cyclization peptide.com | Addition of HOBt to the deprotection solution. peptide.com |
| Guanidinylation | N-terminal amino group | Reaction with excess coupling reagents peptide.com | Pre-activation of the protected amino acid before adding to the resin. peptide.com |
| Alkylation by Cations | Trp, Cys, Tyr, Met | Acid cleavage of protecting groups (Trt, tBu) peptide.comrsc.org | Use of scavenger cocktails (e.g., TIS, water, EDT) during cleavage. peptide.comuci.edu |
| Nitrile Formation | Asparagine (Asn), Glutamine (Gln) | Reaction with carbodiimide (B86325) coupling reagents peptide.com | Use of side-chain protecting groups like Trityl (Trt). peptide.com |
Scaling Up Synthetic Processes for Academic and Industrial Applications
Transitioning a peptide synthesis from a small, research-scale operation to large-scale industrial manufacturing introduces significant challenges related to yield, purity, cost, and process robustness. cambrex.comdrugdiscoveryonline.com
Yield Optimization:
Protocol Optimization: Fine-tuning reaction parameters such as temperature, time, and reagent concentrations is crucial. gyrosproteintechnologies.comcreative-peptides.com Real-time monitoring of deprotection steps can help ensure reactions go to completion. gyrosproteintechnologies.com
Addressing Difficult Sequences: For sequences prone to aggregation or steric hindrance, strategies like using specialized resins, high-temperature synthesis, or structure-breaking dipeptides are employed to maintain high step-wise yields. gyrosproteintechnologies.comresearchgate.net
Purification Efficiency: The purification process itself can be a major source of yield loss. Optimizing preparative HPLC conditions—such as column loading, gradient slope, and fraction collection—is essential to maximize the recovery of the pure peptide. pharmtech.comwaters.com
Cost-Effectiveness:
Synthesis Strategy: For very large-scale manufacturing, liquid-phase peptide synthesis (LPPS) or hybrid solid-liquid phase approaches can be more cost-effective than SPPS. cambrex.comacs.org LPPS avoids the high cost of resins and allows for purification of intermediates by crystallization rather than expensive chromatography. cambrex.com
Solvent and Reagent Usage: SPPS is known for requiring large volumes of solvents for washing steps and an excess of reagents to drive reactions to completion, which increases costs and generates significant waste. cambrex.commanufacturingchemist.com Innovations like Ultra-Efficient SPPS (UE-SPPS) aim to reduce waste by up to 95% by eliminating wash steps and reusing solvents, thereby lowering costs. cem.com
Recombinant Production: For very large peptides or when manufacturing at a massive scale, recombinant peptide production in microorganisms can be more cost-effective than chemical synthesis because the raw materials (culture media) are cheaper than synthetic amino acids. manufacturingchemist.com
| Factor | Impact on Scale-Up | Optimization Strategy |
| Overall Yield | Compounded effect of step-wise inefficiencies leads to low final yield. gyrosproteintechnologies.com | Optimize coupling/deprotection times, use real-time monitoring, employ advanced coupling reagents. gyrosproteintechnologies.comcreative-peptides.com |
| Raw Material Costs | Protected amino acids, resins, and solvents are major cost drivers. cambrex.commanufacturingchemist.com | Strategic sourcing of materials, switching to LPPS for large volumes, using innovative low-waste synthesis methods. cambrex.comgappeptides.comacs.org |
| Purification | Preparative HPLC is expensive and can be a bottleneck, with significant yield loss. pharmtech.comcambrex.com | Optimize HPLC methods for maximum throughput and recovery; use crystallization where possible (LPPS). waters.comcambrex.com |
| Waste Generation | Large volumes of solvent and reagent waste increase disposal costs and environmental impact. manufacturingchemist.com | Implement "green chemistry" approaches, such as UE-SPPS, to minimize solvent use. cem.com |
| Process Robustness | Variations in mixing, temperature, and timing can affect yield and purity at scale. manufacturingchemist.com | Implement robust in-process controls and standardized operating procedures. cambrex.com |
Environmental Considerations in Reagent and Solvent Selection
The manufacturing of this compound and its derivatives, like many peptide synthesis processes, has significant environmental implications, primarily due to the extensive use of reagents and solvents. rsc.orgmillennialscientific.com The principles of green chemistry are increasingly being applied to mitigate this impact, focusing on the selection of less hazardous materials and the optimization of reaction conditions to reduce waste. oxfordglobal.comgyrosproteintechnologies.com
Traditionally, solid-phase peptide synthesis (SPPS), the most common method for producing such peptides, relies on solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.orgpeptide.com These solvents are effective in solubilizing reagents and swelling the resin support, which are crucial for efficient synthesis. biomatik.com However, they are also classified as hazardous substances due to their reproductive toxicity and other health risks, leading to regulatory restrictions, such as those imposed by the European Chemicals Agency's (ECHA) REACH regulation. gyrosproteintechnologies.comgcande.org The large volumes of these solvents required for the repetitive washing and coupling steps in SPPS contribute significantly to the process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the active pharmaceutical ingredient (API) produced. rsc.orgresearchgate.net For peptide synthesis, the PMI can be orders of magnitude higher than for small molecule synthesis, with solvents accounting for 80-90% of the total waste. millennialscientific.comgcande.orgresearchgate.net
In response to these challenges, the field is actively exploring greener alternative solvents. The ideal green solvent for peptide synthesis should possess several key characteristics: it must effectively dissolve the amino acid derivatives and coupling reagents, adequately swell the solid support, be non-toxic and biodegradable, and have a low environmental impact throughout its lifecycle. biomatik.comacs.org
Table 1: Comparison of Traditional and Greener Solvents in Peptide Synthesis
| Solvent | Classification | Advantages in Synthesis | Environmental/Safety Concerns | Greener Alternatives |
| N,N-Dimethylformamide (DMF) | Hazardous, Reproductive Toxin | Excellent solubilizing properties for reagents and resins. chempep.com | Restricted by REACH, high boiling point makes removal energy-intensive. gyrosproteintechnologies.combiomatik.com | 2-Methyltetrahydrofuran (B130290) (2-MeTHF), Ethyl acetate (B1210297) (EtOAc), Cyclopentyl methyl ether (CPME), N-Butylpyrrolidone (NBP), γ-Valerolactone (GVL), Binary mixtures (e.g., DMSO/EtOAc). gyrosproteintechnologies.comacs.orgacs.org |
| N-Methyl-2-pyrrolidone (NMP) | Hazardous, Reproductive Toxin | Similar to DMF, good for dissolving a wide range of compounds. peptide.com | Also under regulatory scrutiny, considered a substance of very high concern. biomatik.com | See alternatives for DMF. |
| Dichloromethane (DCM) | Hazardous, Suspected Carcinogen | Effective for swelling polystyrene resins, low boiling point for easy removal. acs.orgpeptide.com | Volatile organic compound (VOC), contributes to air pollution, potential carcinogen. biomatik.com | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentanone. acs.orgbiomatik.com |
Research has identified several promising greener solvents. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, has been successfully used as a substitute for both DMF and DCM. acs.orgacs.org Ethyl acetate (EtOAc) and cyclopentyl methyl ether (CPME) are other viable alternatives with better environmental profiles. acs.orgbiotage.com Binary mixtures of solvents, such as dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate, offer the flexibility to fine-tune polarity for optimal reaction conditions. gyrosproteintechnologies.comresearchgate.net For instance, studies on the synthesis of Aib-containing peptides have shown that 2-MeTHF can yield high crude purity, particularly with ChemMatrix® resin. biotage.com
Beyond solvents, the reagents used in the coupling and deprotection steps also have environmental footprints. Coupling reagents like carbodiimides (e.g., N,N'-diisopropylcarbodiimide, DIC) and additives like 1-hydroxybenzotriazole (B26582) (HOBt) are effective but can be hazardous. rsc.orgchempep.com HOBt, for example, has explosive properties. acs.org The development of more atom-economical and less hazardous coupling reagents is an ongoing area of research. Additionally, the use of excess reagents to drive reactions to completion is a common practice in SPPS that contributes to poor atom economy and increased waste. rsc.org
The choice of protecting groups also plays a role. The Boc (tert-butoxycarbonyl) and Trt (trityl) groups in this compound are typically removed using strong acids like trifluoroacetic acid (TFA), which is corrosive and requires careful handling and disposal. peptide.comchempep.com Exploring TFA-free cleavage protocols is another avenue for greening the synthesis process. advancedchemtech.com
Comparative Analysis with Other Protected Histidine and Aib Building Blocks
Distinction from Fmoc-His-Aib-OH TFA in Peptide Synthesis Strategies
Fmoc-His-Aib-OH TFA is a key intermediate in the synthesis of semaglutide (B3030467), a glucagon-like peptide-1 (GLP-1) receptor agonist. omizzur.com While Boc-His(Trt)-Aib-OH can also serve as an intermediate for similar peptide constructs, it is more aligned with Boc-based protocols. chempep.com The choice between these two building blocks often depends on the desired final peptide, the compatibility with other residues in the sequence, and the preferred synthesis methodology of the laboratory. chempep.com
A significant concern in peptide synthesis involving histidine is racemization, which can be catalyzed by the imidazole (B134444) ring. nih.govpeptide.com In Boc chemistry, the trityl (Trt) group on the imidazole side chain of this compound effectively minimizes this risk. chempep.com While the Trt group can also be used in Fmoc chemistry, histidine racemization remains a more pronounced issue, necessitating careful selection of coupling reagents to mitigate this side reaction. chempep.comchempep.com
| Feature | This compound | Fmoc-His-Aib-OH TFA |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) chempep.com | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acidic (e.g., TFA) peptide.com | Basic (e.g., piperidine) nih.gov |
| Synthesis Strategy | Boc-SPPS chempep.com | Fmoc-SPPS |
| Side-Chain Protection | Trityl (Trt) for Histidine chempep.com | Often Trityl (Trt), but racemization is a greater concern chempep.comchempep.com |
| Primary Application | General peptide synthesis requiring His and Aib chempep.com | Intermediate for semaglutide synthesis omizzur.com |
| Racemization Control | Trt group provides effective suppression chempep.com | Higher risk of racemization, requires optimized coupling conditions chempep.comchempep.com |
Comparison with Boc-His(Bom)-OH in Racemization Control
Racemization of histidine during peptide coupling is a well-documented challenge, primarily due to the catalytic effect of the unprotected Nπ-nitrogen of the imidazole ring. nih.govpeptide.com To address this, various protecting groups for the histidine side chain have been developed. In the context of Boc-based synthesis, both the trityl (Trt) group in this compound and the benzyloxymethyl (Bom) group in Boc-His(Bom)-OH are employed to suppress racemization. chempep.compeptide.com
The Bom group, which attaches to the τ-nitrogen of the imidazole, is recognized for being highly effective in preventing racemization. peptide.compeptide.com This makes Boc-His(Bom)-OH an invaluable building block when the chiral integrity of the histidine residue is of utmost importance. peptide.com However, the synthesis of Boc-His(Bom)-OH is more complex and, consequently, it is a more expensive reagent compared to other protected histidine derivatives. peptide.compeptide.com Its use is often reserved for specific, challenging syntheses where the risk of racemization is particularly high. peptide.com
On the other hand, the Trt group in this compound also provides substantial protection against racemization and is a more commonly used and cost-effective option for general peptide synthesis. chempep.compeptide.com The choice between this compound and Boc-His(Bom)-OH often involves a trade-off between the desired level of racemization control and the cost and complexity of the synthesis.
| Building Block | Side-Chain Protecting Group | Efficacy in Racemization Control | Cost and Availability |
| This compound | Trityl (Trt) chempep.com | Effective suppression chempep.com | More common and cost-effective peptide.com |
| Boc-His(Bom)-OH | Benzyloxymethyl (Bom) peptide.compeptide.com | Highly effective peptide.compeptide.com | More difficult to prepare and more costly peptide.compeptide.com |
Advantages and Limitations in Specific Research Contexts
This compound offers several advantages in specific research contexts. The incorporation of the Aib residue induces a helical conformation in peptides, which can enhance their structural stability and resistance to enzymatic degradation in vivo. chempep.com This is particularly beneficial for designing long-acting therapeutics and studying peptide-protein interactions. chempep.com The dual functionality of providing both a protected histidine and a conformationally constrained Aib residue in a single building block streamlines the synthesis of complex peptides. chempep.com Furthermore, its compatibility with standard Boc-SPPS protocols makes it a versatile tool for researchers. chempep.com
However, the compound also has limitations. The steric hindrance of the Aib residue and the bulky Trt group can sometimes lead to incomplete coupling reactions, potentially lowering the yield of the desired peptide. chempep.com This necessitates the use of efficient coupling reagents like HATU or DIC/HOBt and careful monitoring of the reaction progress. chempep.com Solubility can also be a concern, as this compound may be less soluble in some common peptide synthesis solvents compared to other Boc-protected amino acids, which could complicate handling and reaction conditions. chempep.com
In the context of drug discovery, this compound is instrumental in creating peptides for targeted therapies against diseases such as Alzheimer's, cancer, and metabolic disorders. chempep.com Its use in constructing peptide libraries, including DNA-encoded libraries, allows for the rapid exploration of chemical space to identify novel drug candidates. chempep.com
| Advantages | Limitations |
| Enhanced Peptide Stability: The Aib residue promotes helical structures, increasing resistance to degradation. chempep.com | Steric Hindrance: The bulky Aib and Trt groups can lead to incomplete coupling. chempep.com |
| Racemization Suppression: The Trt group effectively protects the stereochemical integrity of histidine. chempep.com | Solubility Issues: May have lower solubility in some solvents, complicating reactions. chempep.com |
| Versatility: Compatible with Boc-SPPS and allows for the incorporation of both natural and unnatural amino acids. chempep.com | Requires Optimized Conditions: Efficient coupling reagents and careful monitoring are necessary for optimal results. chempep.com |
| Streamlined Synthesis: Provides two key residues in a single building block, simplifying the synthesis of complex peptides. chempep.com | |
| Broad Research Applications: Useful in peptide drug development, protein engineering, and drug discovery. chempep.com |
Future Directions and Emerging Research Avenues
Novel Applications in Supramolecular Chemistry and Materials Science
The intrinsic properties of the His(Trt)-Aib motif are a fertile ground for advancements in materials science. The α,α-disubstituted nature of Aib is well-documented to induce rigid, helical conformations in peptide backbones. chempep.com This conformational constraint is a powerful tool for designing predictable and stable three-dimensional structures.
Future research is expected to harness this feature to construct sophisticated supramolecular assemblies. By incorporating Boc-His(Trt)-Aib-OH into peptide sequences, scientists can create self-assembling systems that form nanotubes, hydrogels, and other nanostructures. chemblink.com The histidine residue, with its imidazole (B134444) side chain, offers sites for metal ion coordination and hydrogen bonding, providing an additional layer of control over the assembly process and the functional properties of the resulting materials. chemblink.com These peptide-based materials are being investigated for applications in biomedical engineering, such as scaffolds for tissue regeneration and carriers for targeted drug delivery. chemblink.com
Table 1: Structural Features of this compound and Their Implications for Materials Science
| Structural Component | Property | Potential Application in Materials Science |
| α-Aminoisobutyric acid (Aib) | Induces helical conformation and structural rigidity. chempep.com | Formation of stable, predictable nanostructures like hydrogels and nanotubes. chemblink.com |
| Histidine (His) | Imidazole side chain allows for metal coordination and specific interactions. chemblink.com | Development of functional materials responsive to pH or metal ions; creation of biomimetic catalysts. |
| Trityl (Trt) Group | Bulky protecting group influencing packing and self-assembly. | Control over the morphology and properties of supramolecular structures. |
| Boc Protecting Group | Facilitates controlled, stepwise synthesis. chempep.com | Precise construction of complex, multi-component material systems. |
Integration with Advanced Computational Design and Predictive Modeling
The vast chemical space opened up by the inclusion of non-natural amino acids necessitates the use of advanced computational tools for efficient exploration. arxiv.org Future research on this compound and its derivatives will increasingly rely on predictive modeling and generative artificial intelligence (AI) to accelerate the design-make-test-analyze cycle. nih.gov
Computational platforms are being developed to design peptides de novo with specific properties. arxiv.orgrsc.org For instance, generative models like PepINVENT can navigate the chemical space beyond the 20 natural amino acids to propose novel peptide sequences with enhanced stability or binding affinity. arxiv.orgrsc.org By using this compound as a building block in these computational workflows, researchers can design peptides with predetermined folds and functions. These models can predict how the rigid Aib-induced turn will orient the functional histidine side chain, allowing for the precise design of enzyme mimics or high-affinity binders for therapeutic targets. chempep.comf1000research.com This in silico approach reduces the time and cost associated with traditional library screening by focusing synthetic efforts on the most promising candidates.
Table 2: Computational Approaches for Peptides Containing this compound
| Computational Tool/Method | Application | Research Goal |
| Generative AI (e.g., PepINVENT) | Designs novel peptide sequences incorporating non-natural amino acids. arxiv.orgrsc.org | To discover new peptides with optimized properties (e.g., stability, permeability) before synthesis. arxiv.org |
| Molecular Dynamics (MD) Simulations | Simulates the folding and dynamic behavior of peptides in various environments. | To predict the conformational stability conferred by the Aib residue and understand interactions with biological targets. |
| Peptide Design Pipelines (e.g., PepComposer) | Designs peptide binders for specific protein surfaces. f1000research.com | To create high-affinity inhibitors for protein-protein interactions by leveraging the structural constraints of the His-Aib motif. |
| Quantum Mechanics (QM) Calculations | Models electronic structure and reactivity. | To understand the catalytic potential of the histidine residue within a constrained peptide backbone. |
Development of Next-Generation Biologically Active Peptides
The inclusion of non-natural amino acids like Aib is a proven strategy for enhancing the therapeutic potential of peptides. nih.govmdpi.com The Aib residue in this compound provides significant resistance to enzymatic degradation, a major hurdle for peptide-based drugs. chempep.com This enhanced stability can lead to a longer half-life in the body, making the resulting peptides more effective as therapeutics. chemblink.com
Future research will focus on incorporating the His-Aib motif into new classes of peptide drugs for a range of diseases, including metabolic disorders and cancer. chemblink.com The compound serves as a key intermediate in the synthesis of analogues of hormones like glucagon-like peptide-1 (GLP-1), which are used to treat type 2 diabetes. chempep.comgoogle.com The structural rigidity imparted by Aib can improve receptor binding and signaling activity. Researchers are exploring how subtle changes to this motif can fine-tune the biological activity and pharmacokinetic profiles of these next-generation peptides, leading to more potent and convenient therapies. nih.govmdpi.com
Table 3: Therapeutic Areas for Next-Generation Peptides with the His-Aib Motif
| Therapeutic Area | Role of the His-Aib Motif | Example/Target |
| Metabolic Disorders | Enhances stability and receptor binding of hormonal peptides. chempep.com | GLP-1 receptor agonists (e.g., Semaglutide (B3030467) analogues) for type 2 diabetes and obesity. creative-diagnostics.com |
| Oncology | Stabilizes helical peptide domains to inhibit protein-protein interactions crucial for cancer cell survival. chemblink.com | Targeting interactions like p53-hDM2. pitt.edu |
| Infectious Diseases | Creates conformationally stable antimicrobial peptides with increased resistance to proteolysis. | Development of novel antibiotics with improved in vivo efficacy. |
| Neurological Disorders | Design of stable peptides that can cross the blood-brain barrier and interact with specific neural targets. | Peptides targeting pathways in Alzheimer's disease. |
Q & A
Basic: What analytical methods are recommended to confirm the identity and purity of Boc-His(Trt)-Aib-OH in peptide synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 220 nm for peptide bonds) to assess purity. Reference the gradient conditions and column type (e.g., C18) from published protocols. For example, dichloromethane activation with Oxyma-B/DIC mixtures can be monitored using Analytical Method 1 .
- Mass Spectrometry (MS): Confirm molecular weight (582.69 g/mol) via MALDI-TOF or ESI-MS. Cross-validate with theoretical values from the molecular formula (C₃₄H₃₈N₄O₅) .
- Nuclear Magnetic Resonance (NMR): Analyze ¹H/¹³C NMR spectra to verify the Boc and Trt protecting groups and Aib (α-aminoisobutyric acid) backbone integrity.
Basic: How should researchers design experiments to optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Activation Reagent Screening: Test carbodiimides (DIC, DCC) paired with additives like HOBt or Oxyma-B to minimize racemization. Monitor coupling kinetics via FT-IR for real-time deprotection analysis .
- Solvent Selection: Compare dichloromethane (DCM) and dimethylformamide (DMF) for solubility and side reaction suppression. DCM is preferred for Oxyma-B-mediated couplings to reduce carbodiimide side reactions .
- Replicate Trials: Perform ≥3 replicates under identical conditions to assess reproducibility. Include negative controls (e.g., omitting coupling agents) to detect incomplete reactions .
Advanced: How can researchers resolve contradictions in HPLC data when this compound exhibits unexpected peaks during synthesis?
Methodological Answer:
- Side Reaction Analysis: Investigate carbodiimide-mediated Beckmann rearrangements or Trt-group instability. Compare retention times with known byproducts (e.g., dehydrated or oxidized species) .
- Isolation and Characterization: Collect aberrant HPLC fractions for MS/MS fragmentation to identify structural deviations. Cross-reference with literature on His(Trt) side-chain reactivity .
- Kinetic Studies: Vary activation times and temperatures to determine if side reactions are time-dependent. Use LC-MS to track intermediate formation .
Advanced: What strategies mitigate racemization or epimerization risks during this compound incorporation into peptide chains?
Methodological Answer:
- Low-Temperature Coupling: Conduct reactions at 0–4°C to slow base-catalyzed racemization. Use tert-butyloxycarbonyl (Boc) protection to stabilize the α-carbon .
- Additive Optimization: Replace HOBt with Oxyma-B, which reduces racemization by forming stable active esters. Validate via chiral HPLC of cleaved peptides .
- Mechanistic Modeling: Apply density functional theory (DFT) to predict Aib’s conformational rigidity and steric effects on racemization pathways .
Advanced: How can researchers validate the stability of this compound under long-term storage or harsh reaction conditions?
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to elevated temperatures (40–60°C), humidity, or acidic/basic buffers. Monitor decomposition via HPLC-MS and quantify half-life .
- Protecting Group Stability Assays: Assess Trt-group lability using trifluoroacetic acid (TFA) treatments. Compare deprotection kinetics with His(Boc) derivatives .
- Crystallography: Perform X-ray diffraction on stored samples to detect structural changes. Correlate with purity data from batch-to-batch analyses .
Advanced: What computational tools are effective for predicting this compound’s conformational impact in peptide helices?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model Aib’s role in stabilizing 310- or α-helix structures using software like GROMACS. Compare with circular dichroism (CD) spectra of synthesized peptides .
- Quantum Mechanics (QM) Calculations: Evaluate Aib’s torsional barriers and hydrogen-bonding propensity using Gaussian or ORCA. Validate with NMR-derived J-coupling constants .
- Database Mining: Cross-reference structural data from the Protein Data Bank (PDB) for peptides containing Aib or His(Trt) motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
